N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride is a novel compound characterized by its unique pyrazole structure, which includes a difluoromethyl substitution. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors. The compound's molecular formula is , and it has a molecular weight of approximately 291.73 g/mol.
This compound can be synthesized through various chemical methods, which are discussed in detail in the synthesis analysis section. It is available from chemical suppliers for research purposes.
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride falls under the category of pyrazole derivatives, which are often explored for their pharmacological properties, particularly in relation to serotonin receptors and other biological targets.
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Industrial-scale production would likely involve continuous flow techniques and advanced catalysis to enhance efficiency.
The molecular structure of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride features two interconnected pyrazole rings with a difluoromethyl group attached to one of the rings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride |
| InChI | InChI=1S/C11H15F2N5.ClH/c1-2... |
| InChI Key | NTRJPUAALQWIRG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride can participate in various chemical reactions, including:
Each type of reaction requires specific conditions, such as temperature and solvent choice, to optimize yield and selectivity.
The mechanism of action for N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with biological targets like receptors or enzymes. The difluoromethyl group enhances binding affinity and selectivity, potentially leading to significant biological effects.
The physical properties include:
Key chemical properties include:
These properties are crucial for determining the compound's applicability in various scientific contexts.
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride has several significant applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: